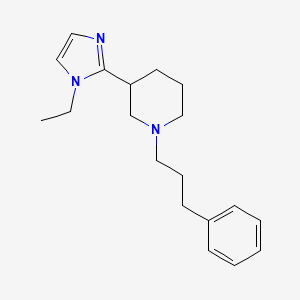

3-(1-ethyl-1H-imidazol-2-yl)-1-(3-phenylpropyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(1-ethyl-1H-imidazol-2-yl)-1-(3-phenylpropyl)piperidine" pertains to a category of chemicals characterized by their imidazole and piperidine functional groups. These compounds are noted for their diverse pharmacological potentials and chemical reactivities, leading to various applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent cyclocondensation or arylation of azoles followed by reduction. For example, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives employs a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Crystallographic analysis can reveal conformational differences, as seen in derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, highlighting the influence of substituents on the molecular conformation (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds related to 3-(1-ethyl-1H-imidazol-2-yl)-1-(3-phenylpropyl)piperidine have been investigated for their antimicrobial properties. For instance, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, with some compounds displaying significant safety indices (Lv et al., 2017). Similarly, certain 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have exhibited excellent antibacterial and antifungal activities, comparing favorably with standard drugs (Rajkumar et al., 2014).

Catalysis and Organic Synthesis

The use of piperidine derivatives in facilitating organic synthesis is well-documented. For instance, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile demonstrates the versatility of piperidine as a catalyst in organic reactions (Goli-Garmroodi et al., 2015).

Anticancer Research

Imidazole and piperidine derivatives are also being explored for their anticancer properties. New series of imidazole-containing 1,5-benzodiazepines, synthesized using piperidine in polyethylene glycol (PEG-400), represent an environmentally friendly approach to creating potential anticancer agents (Konda et al., 2011).

Histamine H3 Receptor Studies

The synthesis and evaluation of hybrid agonists for the histamine H3 receptor, incorporating the lipophilic side chain of piperidine derivatives, underline the compound's role in the development of novel agonists. These compounds offer insights into receptor-agonist interactions, facilitating drug design efforts for neurological and psychiatric disorders (Ishikawa et al., 2010).

Electronic Materials

Beyond biomedical applications, derivatives of imidazole and piperidine have been explored in the domain of electronic materials. For example, pyridine-containing phenanthroimidazole electron-transport materials have been synthesized, demonstrating the potential of these compounds in optimizing the performance of organic light-emitting diodes (OLEDs) (Wang et al., 2015).

Propriétés

IUPAC Name |

3-(1-ethylimidazol-2-yl)-1-(3-phenylpropyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3/c1-2-22-15-12-20-19(22)18-11-7-14-21(16-18)13-6-10-17-8-4-3-5-9-17/h3-5,8-9,12,15,18H,2,6-7,10-11,13-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEVQXCBXOYTNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522876.png)

![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)